molecular formula C9H10N2O2 B1355043 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 82070-49-3

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1355043
CAS No.: 82070-49-3
M. Wt: 178.19 g/mol
InChI Key: WCMJRFNURGOUQZ-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group and a dihydro-naphthyridinone core structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxy-substituted aniline with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydro-naphthyridinone core.

    Reduction: Reduction reactions could target the carbonyl group in the naphthyridinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives may have applications in various fields:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Potential use as probes or inhibitors in biochemical assays.

    Medicine: Investigation as potential therapeutic agents for diseases such as cancer, infections, or neurological disorders.

    Industry: Use in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The methoxy group and the naphthyridinone core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    7-Hydroxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The hydroxy group may confer different solubility and reactivity properties compared to the methoxy group.

    7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The methyl group may influence the compound’s lipophilicity and metabolic stability.

Uniqueness

The presence of the methoxy group in 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one may enhance its ability to interact with specific biological targets, potentially leading to unique pharmacological properties. This could make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMJRFNURGOUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512881
Record name 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82070-49-3
Record name 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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